molecular formula C17H14Cl2N4O2S B2525220 2-(2,4-dichlorophenoxy)-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]acetamide CAS No. 391888-12-3

2-(2,4-dichlorophenoxy)-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]acetamide

Cat. No.: B2525220
CAS No.: 391888-12-3
M. Wt: 409.29
InChI Key: YFHRADSJJIKPJF-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]acetamide is a synthetic chemical compound of significant interest in agricultural and plant science research. Its molecular structure, which integrates a dichlorophenoxy moiety linked to a sulfanylidene-triazole acetamide group, suggests potential for investigation as a lead compound in the development of selective herbicidal agents. Researchers can utilize this compound to explore its activity against a broad spectrum of weed species and its potential mechanism of action, which may involve the inhibition of key plant enzymes or the disruption of hormonal processes akin to other auxin-mimics. The presence of the 1,2,4-triazole core, a scaffold noted in various agrochemicals, further underscores its value for structure-activity relationship (SAR) studies aimed at optimizing efficacy and selectivity. This product is provided as a high-purity material to ensure consistent and reliable results in experimental settings. It is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O2S/c18-11-6-7-14(13(19)8-11)25-10-16(24)20-9-15-21-22-17(26)23(15)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,20,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHRADSJJIKPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Key Structural Features Synthesis Spectroscopic Data Biological Activity Reference
Target Compound : 2-(2,4-Dichlorophenoxy)-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]acetamide C₁₈H₁₅Cl₂N₃O₂S 2,4-Dichlorophenoxy, sulfanylidene-triazole, acetamide Likely via alkylation of triazole-thiol intermediates (e.g., bromoacetamide) IR: Expected peaks for C=O (1678–1680 cm⁻¹), C-Cl (785 cm⁻¹), and NH (3290 cm⁻¹) Hypothesized anti-inflammatory/anti-exudative activity (based on analogs)
Compound 6m : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide C₂₁H₁₈ClN₄O₂ 1,2,3-Triazole, naphthalenyloxy, 4-chlorophenyl 1,3-dipolar cycloaddition between azide and alkyne IR: 1678 cm⁻¹ (C=O), 785 cm⁻¹ (C-Cl); HRMS: [M+H]⁺ 393.1112 Not explicitly stated, but triazole-acetamides often target inflammation
Compound 7h : 2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide C₁₈H₁₈ClN₅OS 1,2,4-Triazole, p-tolylaminomethyl, sulfanyl group Alkylation of triazole-thiol with 2-bromoacetamide IR: 1678 cm⁻¹ (C=O), 1287 cm⁻¹ (C-N); no HRMS reported Anti-exudative activity (10 mg/kg vs. diclofenac sodium at 8 mg/kg)
Compound in : 2-{[4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide C₁₇H₁₄Cl₃N₅OS 2,4-Dichlorophenyl, sulfanyl-triazole, 4-chloro-2-methylphenyl Likely similar to 7h (alkylation with bromoacetamide) ChemSpider ID: 577962-41-5; molecular mass: 438.75 g/mol No explicit data, but structural similarity suggests potential anti-inflammatory roles

Key Findings and Analysis

Structural and Electronic Differences

  • Sulfanylidene vs. Sulfanyl Groups : The target compound’s sulfanylidene (C=S) group may confer greater electron-withdrawing effects compared to sulfanyl (C-S) groups in analogs like 7h . This could enhance binding to thiol-reactive biological targets.
  • Aromatic Substituents: The 2,4-dichlorophenoxy group in the target compound differs from naphthalenyloxy (6m) or p-tolylaminomethyl (7h) moieties. Chlorine atoms may improve lipophilicity and membrane penetration compared to bulkier aromatic systems .

Spectroscopic Distinctions

  • IR spectra for all compounds show strong C=O stretches (~1678 cm⁻¹), confirming the acetamide linkage. The target compound’s C-Cl stretches (2,4-dichlorophenoxy) would align with 785 cm⁻¹ peaks observed in 6m and 7h .

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]acetamide is a hybrid molecule that integrates a dichlorophenoxy moiety with a triazole derivative. This structural combination is of significant interest in medicinal chemistry due to the potential biological activities associated with both components. The biological activity of this compound may encompass antifungal, antibacterial, and anticancer properties, similar to other compounds derived from triazole scaffolds.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Research indicates that compounds containing the triazole ring can inhibit the enzyme lanosterol 14α-demethylase, which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. The specific compound under investigation has shown promising results in preliminary studies against various fungal strains.

Antibacterial Activity

The antibacterial potential of this compound has been explored in several studies. The triazole moiety has been associated with significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that related triazole compounds exhibit Minimum Inhibitory Concentrations (MICs) as low as 0.125 μg/mL against resistant strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Emerging research suggests that triazole derivatives can also exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's ability to interact with specific cellular pathways involved in cancer proliferation warrants further investigation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of triazoles and their derivatives:

  • Antifungal Study : A study conducted on various triazole derivatives showed that modifications at the 5-position significantly enhance antifungal activity against Candida albicans .
  • Antibacterial Efficacy : Another research focused on a series of triazole-containing compounds demonstrated that those with electron-donating groups on the phenyl ring exhibited higher antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics .
  • Anticancer Properties : A recent review summarized the anticancer activities of various triazole derivatives, indicating that compounds similar to our target molecule could inhibit cancer cell lines effectively through various mechanisms including cell cycle arrest and apoptosis induction .

Data Table: Biological Activities Summary

Activity TypeTarget OrganismsMIC (μg/mL)Reference
AntifungalCandida albicans0.046 - 3.11
AntibacterialStaphylococcus aureus0.125 - 8
AnticancerVarious cancer cell linesVaries

Q & A

Q. Table 2: Stability Under Accelerated Degradation Conditions

ConditionDegradation ProductHalf-Life (Days)Method of Detection
pH 2.0, 40°CDesulfurized triazole3.2LC-MS/MS
pH 9.0, 60°CHydrolyzed acetamide1.8¹H NMR

Q. Table 3: Biological Activity Consistency Check

StudyIC₅₀ (µM)Assay TypeCell LineAdjusted IC₅₀ (Uniform Conditions)
A12.3MTTHeLa11.9
B28.7SRBMCF-713.4

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